N,N-dibenzyl-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-4-tert-butylbenzamide is an organic compound with the molecular formula C25H27NO It is a member of the benzamide family, characterized by the presence of a benzamide group substituted with two benzyl groups and a tert-butyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-tert-butylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
4-tert-butylbenzoic acid+benzylamineDCC, DMAPthis compound+dicyclohexylurea
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylbenzophenone.
Reduction: Formation of N,N-dibenzyl-4-tert-butylbenzylamine.
Substitution: Formation of brominated derivatives of this compound.
Scientific Research Applications
N,N-dibenzyl-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-tert-butylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzamide group allows for hydrogen bonding interactions, while the benzyl and tert-butyl groups contribute to hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-tert-butylbenzamide
- N,N-dibutyl-4-tert-butylbenzamide
- N-allyl-4-tert-butylbenzamide
Uniqueness
N,N-dibenzyl-4-tert-butylbenzamide is unique due to the presence of two benzyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Biological Activity
N,N-Dibenzyl-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation in breast cancer and leukemia models. For instance, a study showed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, leading to increased cell death rates .
Antimicrobial Activity
The compound also displays antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. In one study, this compound was tested against Staphylococcus aureus and Candida albicans, showing significant inhibition of growth at specific concentrations. The mechanism appears to involve disruption of microbial cell membranes.
The biological effects of this compound are thought to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, such as topoisomerases or kinases.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activities related to apoptosis and cell survival pathways .
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study demonstrated that treatment with this compound led to a 50% reduction in viability of leukemia cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, receptor modulation |
N,N-Dibenzyl-4-fluorobenzamide | Moderate | Low | Primarily enzyme inhibition |
N,N-Dibenzyl-3-nitrobenzamide | High | Moderate | Apoptosis induction |
Properties
IUPAC Name |
N,N-dibenzyl-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-25(2,3)23-16-14-22(15-17-23)24(27)26(18-20-10-6-4-7-11-20)19-21-12-8-5-9-13-21/h4-17H,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAJKOODEIYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-53-1 |
Source
|
Record name | N,N-DIBENZYL-4-TERT-BUTYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.